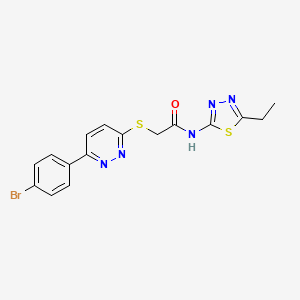

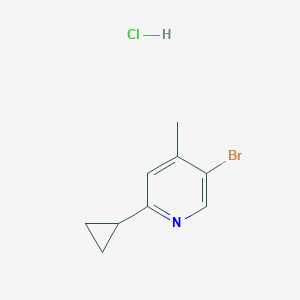

5-Bromo-2-cyclopropyl-4-methylpyridine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

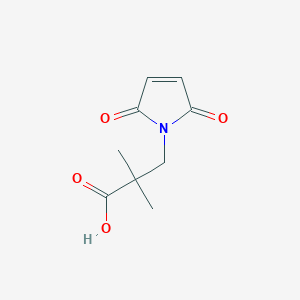

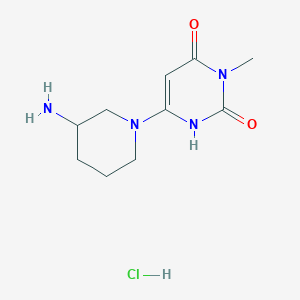

5-Bromo-2-cyclopropyl-4-methylpyridine hydrochloride is a chemical compound with the CAS Number: 2137578-28-8 . It has a molecular weight of 248.55 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 5-bromo-2-cyclopropyl-4-methylpyridine hydrochloride . The InChI code is 1S/C9H10BrN.ClH/c1-6-4-9 (7-2-3-7)11-5-8 (6)10;/h4-5,7H,2-3H2,1H3;1H .Physical And Chemical Properties Analysis

5-Bromo-2-cyclopropyl-4-methylpyridine hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 248.55 .Wissenschaftliche Forschungsanwendungen

Antiviral Activity and Nucleoside Analogues Synthesis

A study detailed the synthesis of 2,4-diamino-6-hydroxypyrimidines substituted at position 5, including derivatives formed through reactions with elemental bromine, leading to 5-bromo derivatives. These compounds were explored for their inhibitory activity against DNA viruses and retroviruses, highlighting their potential in antiretroviral therapies. Specifically, some derivatives exhibited significant inhibition of retrovirus replication, demonstrating the potential utility of bromo-substituted compounds in medicinal chemistry (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Novel Pyridine Derivatives via Suzuki Cross-Coupling

Research on the palladium-catalyzed Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine has led to the synthesis of novel pyridine derivatives with potential applications in liquid crystals and as bioactive molecules. Density Functional Theory (DFT) studies provided insights into the electronic structure and reactivity of these derivatives, highlighting their potential in synthetic and materials chemistry. Biological activity assays also indicated that some derivatives displayed significant anti-thrombolytic and antibacterial properties (Ahmad et al., 2017).

Antimycobacterial Activity

Another study focused on the synthesis of hydrochlorides of 2-alkyl(cycloalkyl, aralkyl)-5-bromo-6-methyl-4-phenylaminopyrimidines as analogs to explore antimycobacterial activity. The research found that the relocation of the bromine atom within the compound structure significantly affected the level of antimycobacterial activity, providing valuable insights for the design of new antimicrobial agents (Erkin & Krutikov, 2010).

Organic Synthesis and Material Science

Further studies have utilized bromo-substituted pyridines, including cyclopropyl derivatives, for various synthetic applications. For instance, the Sandmeyer reaction has been applied to synthesize bromocyclopropylpyridines, serving as useful intermediates in organic synthesis and potentially in the development of new materials. These compounds could serve as building blocks in the synthesis of complex molecules (Striela et al., 2017).

Safety And Hazards

Eigenschaften

IUPAC Name |

5-bromo-2-cyclopropyl-4-methylpyridine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN.ClH/c1-6-4-9(7-2-3-7)11-5-8(6)10;/h4-5,7H,2-3H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBXDKYLRCLHGLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1Br)C2CC2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-cyclopropyl-4-methylpyridine hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid](/img/structure/B2576724.png)

![2-chloro-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2576726.png)

![4-[6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]pyridine](/img/structure/B2576728.png)

![6-bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B2576730.png)

![N-[2-(2-methoxyphenoxy)ethyl]-1-[4-(morpholin-4-ylsulfonyl)phenyl]-1H-imidazole-4-carboxamide](/img/structure/B2576743.png)

![N-benzyl-N-(4-methoxyphenyl)-2-[(1-methyl-3-phenyl-1H-pyrazol-5-yl)oxy]acetamide](/img/structure/B2576744.png)